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molecular formula C7H4Cl2O4S B018098 2-Chloro-5-(chlorosulfonyl)benzoic acid CAS No. 137-64-4

2-Chloro-5-(chlorosulfonyl)benzoic acid

Cat. No. B018098
M. Wt: 255.07 g/mol
InChI Key: CLHNTBSDCJLCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377521

Procedure details

A mixture of o-chlorobenzoic acid (2.0 kg.) and chlorosulfonic acid (10.5 kg.) is heated at 90°-100° C. for 5 hours. The reaction mixture is cooled to 25° C. and then slowly poured into a 10 liter mixture of ice and water. The addition requires about 1 hour, and the temperature is maintained below 10° C. during this period by the addition of more ice. The final volume of slurry after the quench is about 40 liters. The solid material is collected and thoroughly washed on the funnel with fresh water. The crude wet cake is dissolved in 16 liters of diethyl ether. The ether layer is washed once with 2 liters of saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The filtered ether solution is concentrated in vacuo with the continual addition of hexane. The resulting hexane slurry is concentrated to a final volume of approximately 8 liters and filtered. The crystalline cake is washed with hexane and dried in the atmosphere to give 2.5 kg. of product (76.8% of theory), m.p. 149°-151° C.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
10.5 kg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
10 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][S:12](O)(=[O:14])=[O:13]>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
2 kg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Name
Quantity
10.5 kg
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
mixture
Quantity
10 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 90°-100° C. for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained below 10° C. during this period by the addition of more ice
CUSTOM
Type
CUSTOM
Details
The solid material is collected
WASH
Type
WASH
Details
thoroughly washed on the funnel with fresh water
DISSOLUTION
Type
DISSOLUTION
Details
The crude wet cake is dissolved in 16 liters of diethyl ether
WASH
Type
WASH
Details
The ether layer is washed once with 2 liters of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtered ether solution is concentrated in vacuo with the continual addition of hexane
CONCENTRATION
Type
CONCENTRATION
Details
The resulting hexane slurry is concentrated to a final volume of approximately 8 liters
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystalline cake is washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in the atmosphere
CUSTOM
Type
CUSTOM
Details
to give 2.5 kg

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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